molecular formula C8H8ClF4N B6256530 1-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 403842-00-2

1-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B6256530
CAS No.: 403842-00-2
M. Wt: 229.60 g/mol
InChI Key: HTMOIXCHWZOUCV-UHFFFAOYSA-N
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Description

Properties

CAS No.

403842-00-2

Molecular Formula

C8H8ClF4N

Molecular Weight

229.60 g/mol

IUPAC Name

[2-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H7F4N.ClH/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H,4,13H2;1H

InChI Key

HTMOIXCHWZOUCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Benzyl Halides

A classical approach involves the reaction of 2-fluoro-4-(trifluoromethyl)benzyl chloride with methylamine under controlled conditions. The process typically employs anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, with temperatures maintained at 0–5°C to mitigate exothermic side reactions. The substitution proceeds via an SN2 mechanism, yielding the free amine intermediate, which is subsequently protonated with hydrochloric acid to form the hydrochloride salt. Industrial variants of this method utilize continuous flow reactors to enhance reproducibility, achieving yields of 80–90% and purity exceeding 98%.

Key challenges include the hygroscopic nature of methylamine and the steric hindrance imposed by the trifluoromethyl group. To address this, stoichiometric excesses of methylamine (2–3 equivalents) and prolonged reaction times (12–24 hours) are often employed.

Reductive Amination of Aldehyde Precursors

Reductive amination of 2-fluoro-4-(trifluoromethyl)benzaldehyde with methylamine represents a versatile alternative. The aldehyde intermediate is treated with methylamine in methanol, followed by reduction using sodium cyanoborohydride (NaBH3CN) at ambient temperature. This method circumvents the need for hazardous benzyl halides and achieves comparable yields (75–85%). The reaction’s chemoselectivity is attributed to the preferential reduction of imine intermediates over competing carbonyl groups.

Recent advancements have introduced catalytic asymmetric reductive amination using chiral iridium complexes. For instance, cationic [Ir(COD)₂]BArF catalyzes hydrosilylation of in situ-generated imines, enabling enantioselective synthesis with 90–95% enantiomeric excess (ee) at 0.1 mol% catalyst loading. This method is particularly advantageous for scalable production, as demonstrated in a 15-gram synthesis with 0.001 mol% iridium.

Industrial Production Techniques

Continuous Flow Synthesis

Large-scale manufacturing leverages continuous flow systems to optimize heat and mass transfer. A representative protocol involves:

  • Step 1 : Mixing 2-fluoro-4-(trifluoromethyl)benzyl chloride with methylamine (3 equivalents) in THF at 5°C.

  • Step 2 : Passing the mixture through a packed-bed reactor containing immobilized base catalysts (e.g., Amberlyst A21).

  • Step 3 : In-line extraction with aqueous HCl to isolate the hydrochloride salt.

This approach reduces reaction times to 2–3 hours and achieves space-time yields of 120 g/L·h.

Friedel-Crafts Alkylation and Nitration

Alternative industrial routes employ Friedel-Crafts alkylation of fluorobenzene with trifluoromethylacetyl chloride, followed by nitration and reduction. The nitration step introduces regioselectivity challenges, which are mitigated using zeolite catalysts to direct substitution to the para position. Subsequent hydrogenation of the nitro group over Raney nickel yields the primary amine, which is methylated via Eschweiler-Clarke conditions.

Purification and Characterization

Recrystallization and Chromatography

Crude product purification is achieved through recrystallization from ethanol-water mixtures (1:3 v/v), yielding crystals with >99% purity. Industrial processes employ automated flash chromatography using C18 silica gel and gradient elution with acetonitrile-water (0.1% trifluoroacetic acid).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O): δ 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 7.48 (d, J = 11.2 Hz, 1H, Ar-H), 4.32 (s, 2H, CH₂NH₂), 2.98 (s, 3H, N-CH₃).

  • ¹⁹F NMR (376 MHz, D₂O): δ -63.5 (CF₃), -112.4 (Ar-F).

  • LC-MS : m/z 193.14 [M+H]⁺, confirming molecular weight .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
The compound is being investigated for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drugs, which can lead to improved pharmacokinetic properties. Research indicates that compounds containing trifluoromethyl groups exhibit enhanced activity against certain biological targets, including enzymes and receptors involved in various diseases .

Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives of amine compounds similar to 1-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine. These derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to their ability to modulate serotonin and norepinephrine levels in the brain .

Synthetic Chemistry Applications

Reagent in Organic Synthesis
1-[2-Fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions. This makes it an essential intermediate for synthesizing complex organic molecules .

Data Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionMethanol, Acetic Acid86.4
Coupling ReactionDMF, 120 °C75
Amine FormationEthanol, Reflux90

Materials Science Applications

Fluorinated Polymers
The incorporation of 1-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine into polymer matrices has been explored due to its ability to impart unique thermal and chemical resistance properties. Fluorinated polymers derived from this compound exhibit superior performance in harsh environments, making them suitable for applications in aerospace and automotive industries .

Case Study: Polymer Blends
Research conducted on polymer blends containing trifluoromethyl-substituted amines showed enhanced mechanical properties and thermal stability compared to traditional polymers. These materials are being evaluated for use in high-performance coatings and insulation materials .

Mechanism of Action

The mechanism by which 1-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-[2-Fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride
  • Synonyms: 2-Fluoro-4-(trifluoromethyl)benzylamine hydrochloride; [2-Fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride
  • CAS No.: 239087-05-9
  • Molecular Formula : C₈H₇F₄N·HCl
  • Molecular Weight : 193.141 (free base) + 36.46 (HCl) = 229.601 g/mol .

Physical Properties :

  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 184.9 ± 35.0 °C at 760 mmHg
  • Flash Point : 77.9 ± 17.8 °C .

Structural Features :

  • A benzylamine derivative with electron-withdrawing groups (fluoro at ortho and trifluoromethyl at para positions).
  • The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine influences electronic distribution and steric interactions.

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) CAS No. Reference
1-[2-Fluoro-4-(trifluoromethyl)phenyl]methanamine HCl 2-F, 4-CF₃ Benzylamine, F, CF₃ 229.60 239087-05-9
1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl 4-F, 2-methyl Branched alkyl, F 215.68 1200-27-7
(2-Fluoro-4-(trifluoromethoxy)phenyl)methanamine 2-F, 4-OCF₃ Benzylamine, F, OCF₃ 225.15 1240257-11-7
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine HCl 4-F, 3-CF₃ Ethylamine, F, CF₃ 252.64 1131739-78-0
[3-(4-Methylphenyl)phenyl]methanamine HCl 3-biphenyl, 4-CH₃ Biphenyl, CH₃ 225.74 49703-56-2

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups increase lipophilicity and resistance to oxidative metabolism compared to methyl or methoxy substituents .
  • Polarity : Compounds with OCF₃ (e.g., ) are more polar than CF₃-substituted analogs, affecting solubility in aqueous media.

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl (2-Fluoro-4-(trifluoromethoxy)phenyl)methanamine
LogP ~2.5 (estimated) ~1.8 ~2.1
Water Solubility Low (hydrophobic CF₃) Moderate (branched alkyl) Low (OCF₃)
Metabolic Stability High (CF₃ resists oxidation) Moderate (alkyl oxidation) Moderate (OCF₃ cleavage)

Notes:

  • The trifluoromethyl group in the target compound improves membrane permeability but may reduce aqueous solubility, a trade-off critical for CNS-targeting drugs .

Biological Activity

1-[2-Fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride is a compound of growing interest due to its unique structural features and potential biological applications. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties. This article explores the biological activity of this compound, drawing from various studies and data sources.

  • Molecular Formula : C₈H₈F₄N
  • Molecular Weight : 193.141 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 184.9 ± 35.0 °C at 760 mmHg
  • CAS Number : 239087-05-9

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the context of inflammatory pathways and potential antimicrobial effects. The presence of fluorine atoms enhances hydrogen bonding capabilities, which may improve binding affinity to target proteins.

Inhibition of NF-κB Signaling Pathway

Research indicates that compounds with similar fluorinated structures can inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses. The introduction of electron-withdrawing groups like trifluoromethyl has been shown to enhance the inhibitory effects on this pathway, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that derivatives of 1-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine may exhibit antimicrobial properties. A comparative analysis of similar compounds has shown significant activity against various bacterial strains, indicating that this compound could be a candidate for further development as an antibiotic agent .

Study on Structural Activity Relationships (SAR)

A detailed SAR study highlighted the importance of the trifluoromethyl group in enhancing biological activity. Compounds with similar structures showed varying degrees of efficacy against bacterial strains, with some exhibiting potent actions against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The study concluded that modifications in the aromatic ring significantly impacted antibacterial potency .

Crystal Structure Analysis

Recent crystallographic studies provided insights into the molecular geometry and interactions of the compound. The analysis revealed that the compound adopts a specific conformation that facilitates interaction with biological macromolecules, enhancing its potential as a therapeutic agent .

Data Tables

PropertyValue
Molecular Weight193.141 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point184.9 ± 35.0 °C at 760 mmHg
CAS Number239087-05-9
Biological ActivityObservations
NF-κB InhibitionSignificant inhibition noted
Antimicrobial EfficacyActive against MRSA

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